

Spectroscopic and Synthetic Insights into 3-Amino-6-(phenylthio)pyridazine: A Technical Guide

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Compound of Interest		
Compound Name:	3-Amino-6-(phenylthio)pyridazine	
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This technical guide provides an in-depth analysis of the spectroscopic properties of the heterocyclic compound **3-Amino-6-(phenylthio)pyridazine**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis

The structural elucidation of **3-Amino-6-(phenylthio)pyridazine** has been achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from reliable chemical literature, ensuring accuracy and relevance for scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The ¹H and ¹³C NMR data for **3-Amino-6-(phenylthio)pyridazine** are summarized below.

Table 1: 1H NMR Spectroscopic Data of 3-Amino-6-(phenylthio)pyridazine



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.55 - 7.45	m	5H, Phenyl-H	
7.20	d	9.5	1H, H-4
6.84	d	9.5	1H, H-5
5.85	br s	2H, NH2	

Table 2: ¹³C NMR Spectroscopic Data of **3-Amino-6-(phenylthio)pyridazine**

Chemical Shift (δ) ppm	Assignment
160.1	C-3
155.8	C-6
135.2	Phenyl C (ipso)
130.1	Phenyl C
129.5	Phenyl C
128.8	Phenyl C
122.1	C-4
115.9	C-5

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands for **3-Amino-6-(phenylthio)pyridazine** are detailed in the following table.

Table 3: Infrared (IR) Spectroscopic Data of 3-Amino-6-(phenylthio)pyridazine



Wavenumber (cm ⁻¹)	Intensity	Assignment
3440, 3320	Strong, Sharp	N-H stretching (asymmetric and symmetric)
3060	Medium	Aromatic C-H stretching
1630	Strong	N-H bending (scissoring)
1580, 1480	Medium	C=C and C=N stretching (aromatic rings)
740, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data of 3-Amino-6-(phenylthio)pyridazine

m/z	Relative Intensity (%)	Assignment
203	100	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following section outlines the methodologies for the synthesis and spectroscopic analysis of **3-Amino-6-(phenylthio)pyridazine**.

Synthesis of 3-Amino-6-(phenylthio)pyridazine

The synthesis of **3-Amino-6-(phenylthio)pyridazine** is achieved through the nucleophilic aromatic substitution of **3-amino-6-chloropyridazine** with thiophenol.

Procedure: A mixture of 3-amino-6-chloropyridazine (1.0 eq), thiophenol (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at a specific temperature (e.g., 80-100 °C) for several hours. The reaction progress is



monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Amino-6-** (phenylthio)pyridazine.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

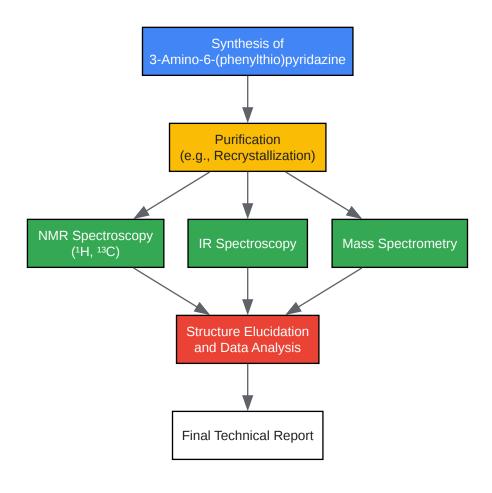
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **3-Amino-6-(phenylthio)pyridazine**.





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Caption: General workflow for the synthesis and spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 3-Amino-6-(phenylthio)pyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279446#spectroscopic-data-of-3-amino-6phenylthio-pyridazine-nmr-ir-mass-spec]

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